molecular formula C7H8OS2 B8761118 3,5-Dimercaptobenzyl alcohol CAS No. 436145-29-8

3,5-Dimercaptobenzyl alcohol

Cat. No. B8761118
M. Wt: 172.3 g/mol
InChI Key: UOTHMEWKCANTBA-UHFFFAOYSA-N
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Patent
US06630578B2

Procedure details

3,5-Bis (dimethylcarbamoylthio) benzyl alcohol was treated with sodium hydroxide according to the ordinary method to give 3,5-dimercaptobenzyl alcohol. This alcohol was then brominated in a manner similar to that in EXAMPLE 17, giving 3,5-dimercaptobenzyl bromide, followed by the reaction with urea according to the ordinary method giving 3,5-dimercaptobenzyl mercaptan.
Name
3,5-Bis (dimethylcarbamoylthio) benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C([S:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([S:14]C(=O)N(C)C)[CH:13]=1)[CH2:9][OH:10])=O.[OH-].[Na+]>>[SH:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([SH:14])[CH:13]=1)[CH2:9][OH:10] |f:1.2|

Inputs

Step One
Name
3,5-Bis (dimethylcarbamoylthio) benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)SC=1C=C(CO)C=C(C1)SC(N(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SC=1C=C(CO)C=C(C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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